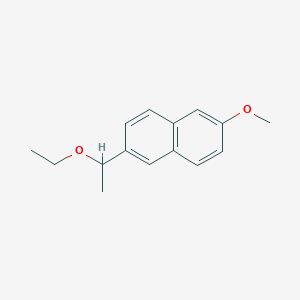![molecular formula C7H12S B14301881 1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene CAS No. 114646-19-4](/img/structure/B14301881.png)
1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene is an organic compound characterized by the presence of a sulfanyl group attached to a butene backbone
Preparation Methods
The synthesis of 1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropropene with but-2-ene-1-thiol under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atom, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or even a hydrogen atom, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions where the sulfanyl group is replaced by other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s sulfanyl group can interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene exerts its effects depends on the specific application. In chemical reactions, the sulfanyl group can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, it may interact with thiol groups in proteins, potentially affecting enzyme activity or protein structure.
Comparison with Similar Compounds
1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene can be compared to other similar compounds, such as:
1-[(Prop-2-en-1-yl)sulfanyl]propane: This compound has a similar structure but with a shorter carbon chain, which may affect its reactivity and applications.
1-[(Prop-2-en-1-yl)sulfanyl]pent-2-ene:
1-[(Prop-2-en-1-yl)sulfanyl]butane: This compound lacks the double bond present in this compound, which can significantly alter its chemical behavior and reactivity.
Properties
CAS No. |
114646-19-4 |
|---|---|
Molecular Formula |
C7H12S |
Molecular Weight |
128.24 g/mol |
IUPAC Name |
1-prop-2-enylsulfanylbut-2-ene |
InChI |
InChI=1S/C7H12S/c1-3-5-7-8-6-4-2/h3-5H,2,6-7H2,1H3 |
InChI Key |
WBNFKMYLDJKXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCSCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


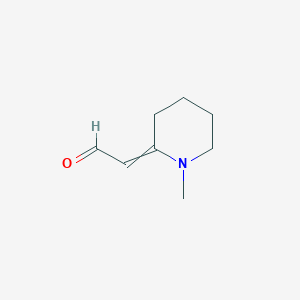

![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
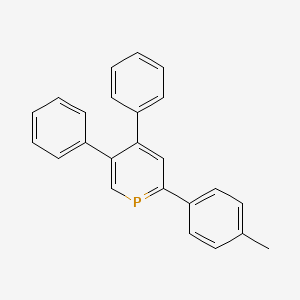
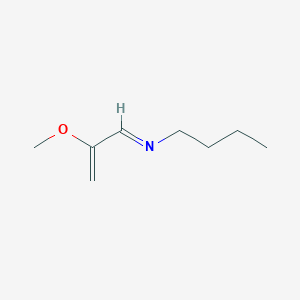
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
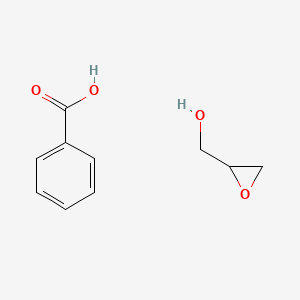
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
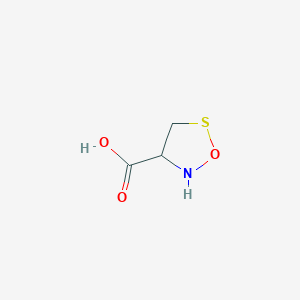
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)

![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)
